molecular formula C15H9ClF3N3O2 B1667180 BMS-195270 CAS No. 202822-23-9

BMS-195270

Cat. No.: B1667180
CAS No.: 202822-23-9
M. Wt: 355.7 g/mol
InChI Key: PHWHYZMFGGOJEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

BMS-195270 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions for these reactions include the use of catalysts, specific temperatures, and solvents to facilitate the desired transformation.

Scientific Research Applications

BMS-195270 has several scientific research applications:

Mechanism of Action

BMS-195270 exerts its effects by inhibiting Carbachol-induced tone and calcium flux in isolated rat bladder tissue strips. It acts as a tissue-specific inhibitor, targeting the pathways involved in muscle contraction and relaxation. The molecular targets include calcium channels, which play a crucial role in regulating muscle tone .

Comparison with Similar Compounds

BMS-195270 is unique in its tissue-specific inhibition of bladder muscle tone. Similar compounds include:

This compound stands out due to its specific application in bladder muscle tone regulation, making it a valuable compound for targeted research and therapeutic development.

Properties

CAS No.

202822-23-9

Molecular Formula

C15H9ClF3N3O2

Molecular Weight

355.7 g/mol

IUPAC Name

2-(5-chloro-2-hydroxyphenyl)-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C15H9ClF3N3O2/c16-8-5-6-12(23)11(7-8)22-14(24)20-13(21-22)9-3-1-2-4-10(9)15(17,18)19/h1-7,23H,(H,20,21,24)

InChI Key

PHWHYZMFGGOJEU-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NC(=O)N(N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F

SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=O)N(N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-195270;  BMS 195270;  BMS195270;  UNII-20UM0T170J;  CHEMBL13637;  SCHEMBL5754043;  20UM0T170J.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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